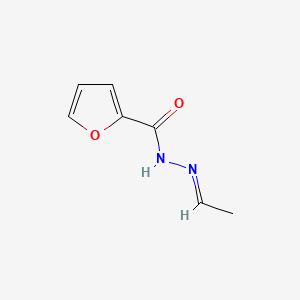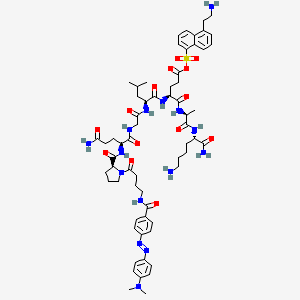
MMP Substrate III, Fluorogenic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“MMP Substrate III, Fluorogenic” is a specific fluorogenic resonance energy transfer (FRET) peptide substrate with an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as fluorophore/quencher combination .
Synthesis Analysis
The synthesis of “MMP Substrate III, Fluorogenic” involves the combination of a fluorescence resonance energy transfer (FRET) peptide substrate and its specific binding peptide with different lengths of linkers .Molecular Structure Analysis
The molecular structure of “MMP Substrate III, Fluorogenic” is complex, with a Hill Formula of C₆₃H₈₈N₁₆O₁₄S . It is a peptide sequence of DABCYL-GABA-Pro-Gln-Gly-Leu-Glu (EDANS)-Ala-Lys-NH₂ .Chemical Reactions Analysis
“MMP Substrate III, Fluorogenic” is a substrate for matrix metalloproteinases (MMPs). When cleaved by MMPs, it exhibits a high degree of sensitivity that is not affected by optical disturbances in biological media .Physical And Chemical Properties Analysis
“MMP Substrate III, Fluorogenic” is a red lyophilized solid that is soluble in DMSO and Tris-buffered saline (pH 7.6). It exhibits fluorescence with an excitation maximum at 340 nm and an emission maximum at 485 nm .Applications De Recherche Scientifique
Tumor Imaging
“MMP Substrate III, Fluorogenic” is used in the development of MT1-MMP activatable fluorogenic probes for tumor detection . The specificity of the probes increases due to the high affinity of the MT1-MMP specific binding peptide while keeping the ability to amplify the output imaging signals in response to MMP activity with the FRET substrate .
Detection of MMP Activity
This substrate is useful for the detection of MMP activity . It has been tested on various MMPs, including MMP-2, MMP-9, MMP-3, and MMP-1 .
Assessment of Total Activity in Crude Preparations
“MMP Substrate III, Fluorogenic” is suitable for assessing total activity in crude preparations by continuous assays . It has been tested on MMP-7 and MMP-2 .
Study of MMP Specificity
The substrate is used in studies to understand the specificity of different MMPs . Overlapping substrate specificities within the family of matrix metalloproteinases (MMPs) increase the potential for a substrate to be cleaved by multiple enzymes within this family .
Development of Peptide Substrates for MMPs
“MMP Substrate III, Fluorogenic” is used in the development of peptide substrates for MMPs . These substrates are important in studying the catabolism of extracellular matrix (ECM) components .
Study of Disease States
MMPs have been implicated in a variety of disease states, including arthritis, glomerulonephritis, periodontal disease, tissue ulcerations, and tumor cell invasion and metastasis . The substrate is used in research to understand the role of MMPs in these conditions .
Mécanisme D'action
Target of Action
The primary targets of the MMP Substrate III, Fluorogenic are the Matrix Metalloproteinases (MMPs), a group of enzymes that play a crucial role in the degradation of extracellular matrix components . This substrate is specifically cleaved by several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-11, MMP-12, MMP-13, and ADAM9/MDC9 .
Mode of Action
MMP Substrate III, Fluorogenic is a specific fluorogenic resonance energy transfer (FRET) peptide substrate. It contains an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as a fluorophore/quencher combination . When the substrate is cleaved by the MMP enzyme, the donor-containing substrate fragment diffuses away from the acceptor-containing substrate fragment. This results in the loss of energy transfer and the subsequent appearance of fluorescence .
Biochemical Pathways
The cleavage of the MMP Substrate III, Fluorogenic by MMPs is a part of the larger biochemical pathway involving the degradation of the extracellular matrix. This process is crucial in various physiological and pathological processes, including embryogenesis, tissue remodeling, and disease progression .
Pharmacokinetics
Its solubility in dmso and tris-buffered saline, ph 76, suggests that it can be readily absorbed and distributed in biological systems .
Action Environment
The action of MMP Substrate III, Fluorogenic is influenced by environmental factors such as temperature and pH. The substrate is most effective at a temperature of 37°C and a pH of 7.6 . Additionally, it should be protected from light and stored at -20°C to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNTKLGZGISLF-HPRKGXSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87N15O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

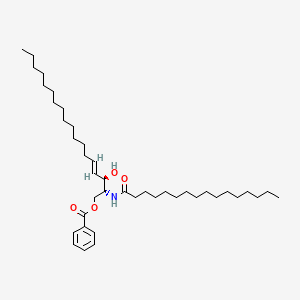

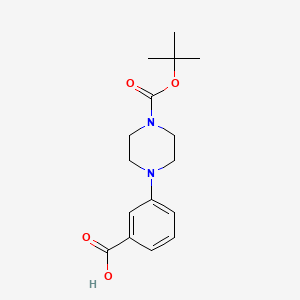
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)

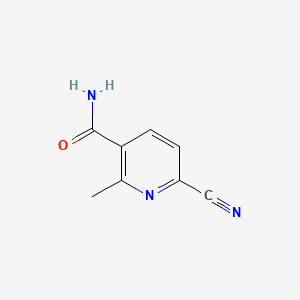
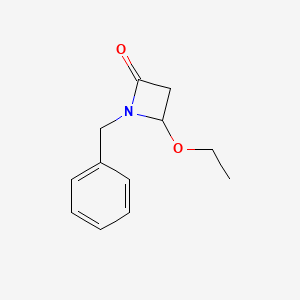
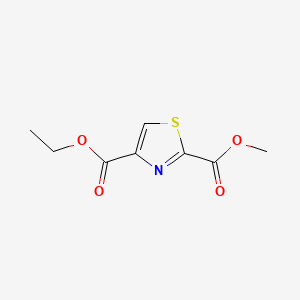
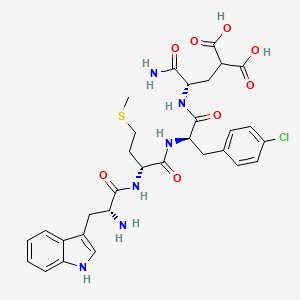
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)
